molecular formula C11H13BrClNO B7557582 N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide

N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide

Cat. No.: B7557582
M. Wt: 290.58 g/mol
InChI Key: KCKNXDZRGTUGFH-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide is an organic compound that features a bromophenyl group and a chloroacetamide moiety

Properties

IUPAC Name

N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-11(2,14-10(15)7-13)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKNXDZRGTUGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide typically involves the reaction of 4-bromophenylacetone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

    Starting Materials: 4-bromophenylacetone, chloroacetyl chloride, triethylamine.

    Reaction Conditions: Anhydrous conditions, typically at room temperature.

    Procedure: The 4-bromophenylacetone is dissolved in an anhydrous solvent such as dichloromethane. Chloroacetyl chloride is added dropwise to the solution, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours until completion. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols; conditions include the use of a base like sodium hydroxide or potassium carbonate.

    Reduction: Reagents such as Pd/C and hydrogen gas; conditions include atmospheric pressure and room temperature.

    Oxidation: Reagents such as hydrogen peroxide or m-CPBA; conditions include room temperature and an appropriate solvent like dichloromethane.

Major Products

    Nucleophilic Substitution: Formation of substituted amides, thioethers, or ethers.

    Reduction: Formation of the corresponding phenyl derivative.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-bromophenyl)propan-2-yl]phenol: Similar structure but with a phenol group instead of a chloroacetamide group.

    2-Bromopropiophenone: Contains a bromophenyl group but lacks the chloroacetamide moiety.

    1-(4-bromophenyl)-2-propanamine: Contains a bromophenyl group and an amine group instead of a chloroacetamide group.

Uniqueness

N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide is unique due to the presence of both a bromophenyl group and a chloroacetamide moiety, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a versatile compound in both synthetic and biological applications.

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